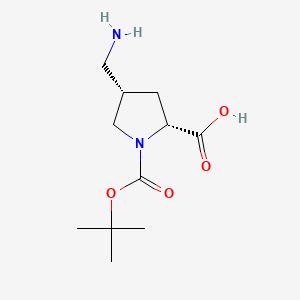
1-Bromopentane-1-d1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a bromoalkane with the molecular formula C5H11Br and a molecular weight of 151.045 g/mol . This compound is used in various organic synthesis processes and is particularly valuable in research involving isotopic labeling.
Preparation Methods
Chemical Reactions Analysis
1-Bromopentane-1-d1 undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide, potassium cyanide, and sodium azide.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Scientific Research Applications
1-Bromopentane-1-d1 has several applications in scientific research:
Isotopic Labeling: The deuterium atom in this compound makes it valuable for isotopic labeling studies in chemistry and biology.
Organic Synthesis: This compound is used in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Spectroscopic Studies: The presence of deuterium allows for detailed spectroscopic analysis, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Mechanism of Action
The mechanism of action of 1-bromopentane-1-d1 primarily involves its role as an alkylating agent. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. The deuterium atom does not significantly alter the reactivity but provides a useful isotopic label for tracking the compound in various reactions .
Comparison with Similar Compounds
1-Bromopentane-1-d1 can be compared with other similar compounds, such as:
1-Bromopentane: The non-deuterated version of this compound.
1-Bromobutane: A shorter chain bromoalkane with similar reactivity but different physical properties due to the shorter carbon chain.
1-Bromohexane: A longer chain bromoalkane with similar reactivity but different physical properties due to the longer carbon chain.
The uniqueness of this compound lies in its deuterium atom, which makes it particularly useful for isotopic labeling and spectroscopic studies.
Properties
IUPAC Name |
1-bromo-1-deuteriopentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3/i5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWKKMVJZFACSU-UICOGKGYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CCCC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Cyclopentyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one](/img/structure/B597794.png)


![Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B597800.png)



![(3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B597807.png)

![7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B597809.png)
